

Technical Guide: Solubility of Pyridafol in Organic Solvents

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Compound of Interest

Compound Name: **Pyridafol**

Cat. No.: **B1214434**

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Introduction

Pyridafol, also known by its chemical name 6-chloro-3-phenylpyridazin-4-ol and identifier CL 9673, is a pyridazine herbicide.^{[1][2]} It functions as the primary and phytotoxic metabolite of the herbicide Pyridate, forming rapidly through the hydrolysis of its parent compound.^[2] As a white to off-white powder, **Pyridafol** is recognized for its role as a photosystem II (PSII) inhibitor, where it blocks the photosynthetic electron transport chain, making it effective against a variety of broad-leaved weeds and grasses.^[2] Understanding the solubility of **Pyridafol** in various solvents is a critical aspect of its formulation, analytical method development, and environmental fate assessment. This technical guide provides a summary of the available solubility data for **Pyridafol**, outlines detailed experimental protocols for solubility determination, and visualizes key related processes.

Physicochemical Properties

- Chemical Formula: C₁₀H₇ClN₂O
- Molecular Weight: 206.63 g/mol
- CAS Number: 40020-01-7
- Appearance: White to off-white powder^[1]

- Melting Point: 214-216 °C[2]

Solubility Data

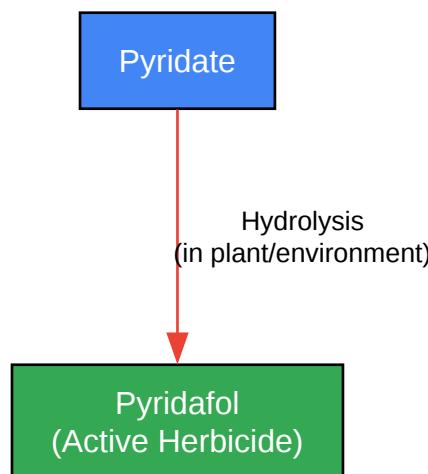
The solubility of a compound is a fundamental property influencing its behavior in both biological and environmental systems. While comprehensive quantitative data for **Pyridafol** in a wide range of organic solvents is not extensively documented in publicly available literature, existing sources provide key insights.

The table below summarizes the known qualitative and quantitative solubility data for **Pyridafol**. It is noteworthy that regulatory databases explicitly state that quantitative data for organic solvents are unavailable.[3]

Solvent	CAS Number	Solubility	Temperature (°C)	pH	Data Type	Source
Water	7732-18-5	23,800 mg/L	20	7	Quantitative	AERU[3]
Acetonitrile	75-05-8	Soluble	Not Specified	N/A	Qualitative	AdipoGen[1]
Dimethyl Sulfoxide (DMSO)	67-68-5	Soluble	Not Specified	N/A	Qualitative	AdipoGen[1]

Mechanism of Action and Formation

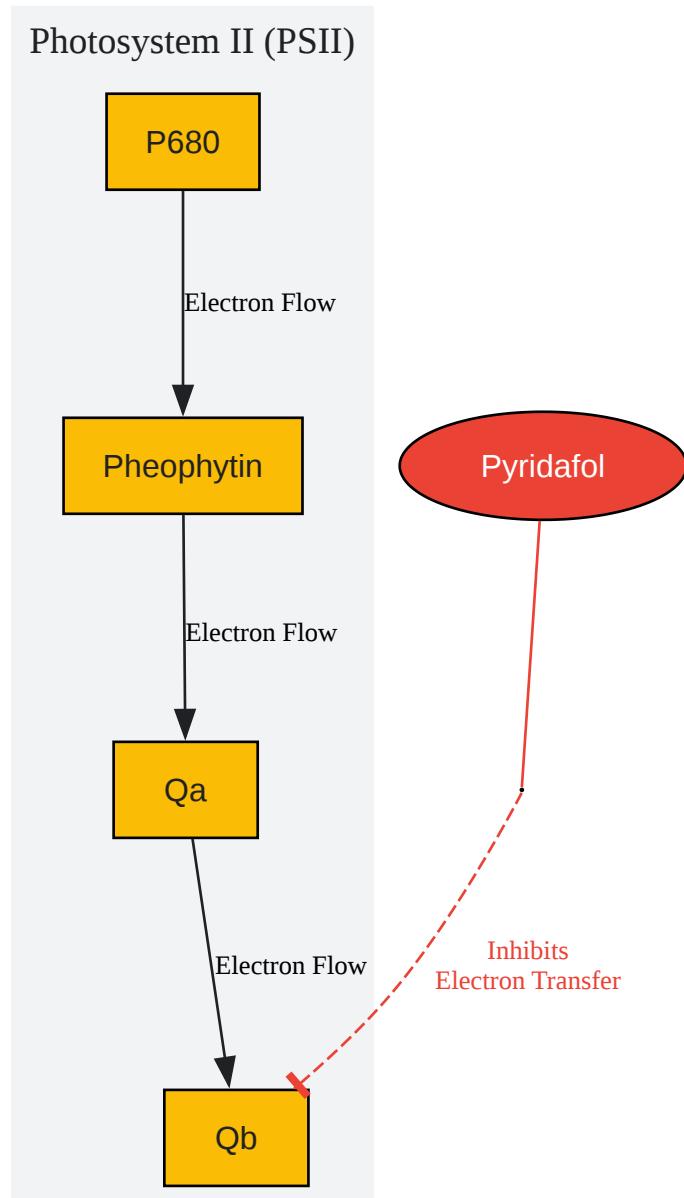
Pyridafol's herbicidal activity stems from its function as a Photosynthetic Electron Transport Inhibitor at Photosystem II.[3] It is formed in situ through the hydrolysis of its parent compound, Pyridate.



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Fig. 1: Hydrolysis of Pyridate to form **Pyridafol**.

The diagram below illustrates the inhibitory action of **Pyridafol** on the photosynthetic pathway.



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Fig. 2: Pyridafol's inhibition of electron transport at PSII.

Experimental Protocols for Solubility Determination

While a specific, published protocol for determining **Pyridafol**'s organic solvent solubility is not available, a generalized and robust methodology based on the established shake-flask method can be employed. This method is considered the gold standard for solubility determination.

Principle

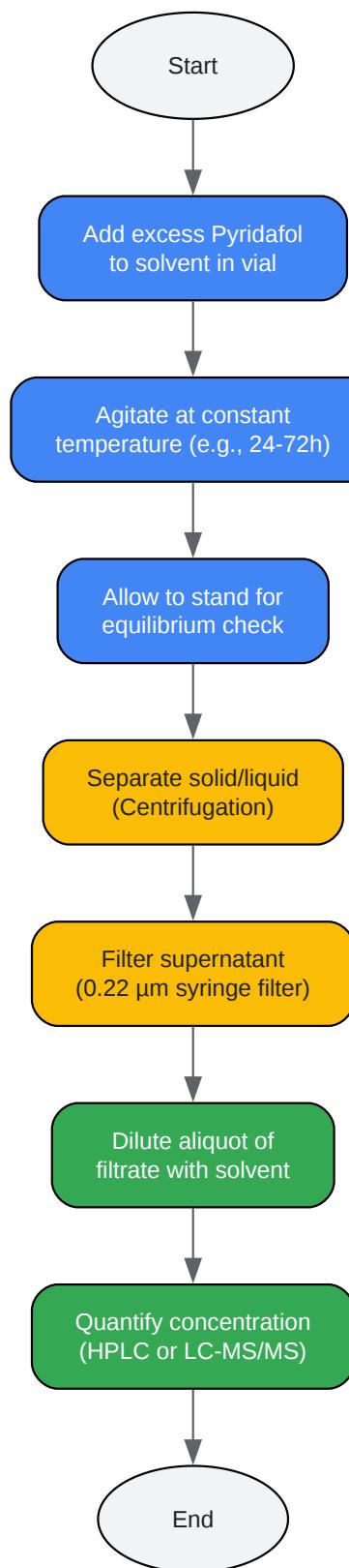
The shake-flask method involves adding an excess amount of the solid compound (solute) to a known volume of the solvent. The resulting mixture is agitated at a constant temperature until equilibrium is reached, at which point the concentration of the dissolved solute in the supernatant is quantified.

Materials and Equipment

- **Pyridafol** (analytical standard, purity $\geq 98\%$)
- Organic solvents (HPLC grade or higher)
- Volumetric flasks (Class A)
- Scintillation vials or flasks with screw caps
- Orbital shaker with temperature control
- Centrifuge
- Syringe filters (e.g., 0.22 μm PTFE)
- Syringes
- Analytical balance (± 0.01 mg)
- High-Performance Liquid Chromatography with UV or MS/MS detector (HPLC-UV or LC-MS/MS)

Experimental Workflow

The workflow for determining solubility is outlined in the diagram below.



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Fig. 3: General workflow for shake-flask solubility determination.

Detailed Procedure

- Preparation of Calibration Standards:
 - Prepare a stock solution of **Pyridafol** in the solvent of interest at a known concentration (e.g., 1000 µg/mL). Analytical methods for **Pyridafol** frequently utilize methanol or acetonitrile for stock solutions.
 - Perform serial dilutions of the stock solution to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 µg/mL).
 - Analyze these standards using a validated HPLC or LC-MS/MS method to generate a calibration curve.
- Sample Preparation:
 - Add an excess amount of solid **Pyridafol** to a series of vials (in triplicate for each solvent). "Excess" means enough solid material remains undissolved at equilibrium. A starting point could be ~20 mg of **Pyridafol** in 5 mL of solvent.
 - Seal the vials tightly to prevent solvent evaporation.
- Equilibration:
 - Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C) and moderate agitation speed.
 - Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary experiments should be conducted to determine the time required to reach a plateau in concentration.
- Phase Separation and Sampling:
 - After agitation, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow solid particles to settle.
 - Alternatively, centrifuge the vials (e.g., at 10,000 rpm for 15 minutes) to facilitate the separation of the solid and liquid phases.

- Carefully draw an aliquot of the clear supernatant using a syringe.
- Immediately pass the supernatant through a syringe filter (0.22 µm) into a clean vial. This step is crucial to remove any undissolved microparticles. The filter material should be chemically compatible with the solvent.

- Analysis:
 - Accurately dilute the filtered sample with the corresponding solvent to bring the concentration within the linear range of the calibration curve.
 - Analyze the diluted sample by HPLC or LC-MS/MS.
 - Calculate the concentration of **Pyridafol** in the original saturated solution by applying the dilution factor. The result is the solubility of **Pyridafol** in that solvent at the specified temperature.

Conclusion

While **Pyridafol** is confirmed to be soluble in polar aprotic solvents like acetonitrile and DMSO and has a high water solubility of 23.8 g/L, specific quantitative solubility data in a broader range of organic solvents is not readily available in the public domain. The provided experimental protocol offers a standardized and reliable framework for researchers to determine these values in-house. Such data is essential for advancing the development of new formulations, refining analytical methodologies, and accurately modeling the environmental behavior of this active herbicidal compound.

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